2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate
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Overview
Description
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate is a complex organic compound that features a benzothiazole core, a piperazine ring, and a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like toluene and reagents such as thionyl chloride under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. Molecular docking studies have shown that it can interact with proteins involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate
- 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate
Uniqueness
What sets 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ethylpiperazine moiety, for example, may enhance its solubility and bioavailability compared to similar compounds .
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 5-bromothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2S2/c1-2-21-7-9-22(10-8-21)18-20-13-4-3-12(11-15(13)26-18)24-17(23)14-5-6-16(19)25-14/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGQEXKIDGPMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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